4-Bromo-2-ethynyl-1-fluorobenzene

説明

BenchChem offers high-quality 4-Bromo-2-ethynyl-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethynyl-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

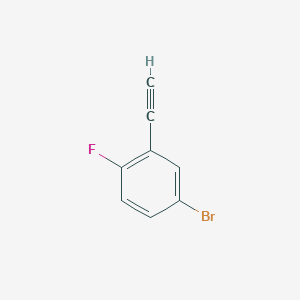

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-ethynyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXICCZXXOLXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698074 | |

| Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657427-46-8 | |

| Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene, a valuable building block in the development of novel pharmaceuticals and functional materials. The presented synthesis is a three-step process commencing with the readily available 4-bromo-2-fluoroaniline. Each step is detailed with in-depth procedural instructions, mechanistic insights, and critical safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust and reproducible methodology.

Introduction and Strategic Overview

4-Bromo-2-ethynyl-1-fluorobenzene is a trifunctional aromatic compound featuring bromo, ethynyl, and fluoro substituents. This unique arrangement of functional groups allows for sequential and regioselective modifications, making it a highly versatile intermediate in organic synthesis. The ethynyl group can participate in click chemistry and various coupling reactions, the bromo group is amenable to a wide range of cross-coupling reactions, and the fluoro group can influence the electronic properties and metabolic stability of target molecules.

The synthetic strategy outlined herein is designed for efficiency and selectivity, leveraging well-established and reliable chemical transformations. The pathway consists of three primary stages:

-

Diazotization and Iodination: Conversion of the starting material, 4-bromo-2-fluoroaniline, to the key intermediate, 4-bromo-2-fluoro-1-iodobenzene.

-

Selective Sonogashira Coupling: Introduction of a protected ethynyl group at the more reactive iodo position via a palladium- and copper-catalyzed cross-coupling reaction with trimethylsilylacetylene (TMSA).

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the final product, 4-Bromo-2-ethynyl-1-fluorobenzene.

This strategic approach ensures a high degree of control over the final product's structure and purity.

Synthesis Pathway Overview

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Diazotization and iodination of 4-bromo-2-fluoroaniline.

Experimental Protocol:

-

To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent mixture (e.g., sulfuric acid and water) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. [1]2. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality and Expertise:

-

The low temperature (0-5 °C) is critical for the stability of the diazonium salt, preventing its premature decomposition. [1]* The use of a slight excess of sodium nitrite ensures complete conversion of the starting aniline. [1]* The dropwise addition of the sodium nitrite solution controls the exothermicity of the diazotization reaction.

-

A patent for a similar transformation suggests that a one-pot method where the diazotization and iodination occur concurrently can be highly efficient and reduce the formation of byproducts. [2] Quantitative Data (Estimated):

| Reagent | Molar Eq. | Purity | Notes |

| 4-Bromo-2-fluoroaniline | 1.0 | >98% | Starting material |

| Sodium Nitrite | 1.1 | >99% | Diazotizing agent |

| Sulfuric Acid | 2.5-5.0 | 98% | Acid catalyst |

| Potassium Iodide | 1.5 | >99% | Iodide source |

| Estimated Yield | 70-85% |

Step 2: Sonogashira Coupling of 4-Bromo-2-fluoro-1-iodobenzene with Trimethylsilylacetylene (TMSA)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. [3]In this step, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective introduction of the trimethylsilylethynyl group at the 1-position. [4] Reaction Scheme:

Caption: Selective Sonogashira coupling with TMSA.

Experimental Protocol:

-

To a solution of 4-bromo-2-fluoro-1-iodobenzene (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) under an inert atmosphere (e.g., argon or nitrogen), add trimethylsilylacetylene (1.2 eq).

-

To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Causality and Expertise:

-

The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction in Sonogashira couplings. [4]* The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction, with the palladium facilitating the oxidative addition and the copper activating the alkyne. [3]* Triethylamine acts as both the solvent and the base, neutralizing the hydrogen iodide generated during the reaction.

-

The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing its self-coupling and other unwanted side reactions. [5] Quantitative Data (Estimated):

| Reagent | Molar Eq. / Mol% | Purity | Notes |

| 4-Bromo-2-fluoro-1-iodobenzene | 1.0 | >98% | Substrate |

| Trimethylsilylacetylene | 1.2 | >98% | Alkyne source |

| Pd(PPh₃)₂Cl₂ | 1-5 mol% | >98% | Palladium catalyst |

| Copper(I) Iodide | 2-10 mol% | >99% | Co-catalyst |

| Triethylamine | Solvent/Base | Anhydrous | |

| Estimated Yield | 80-95% |

Step 3: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This can be achieved under mild basic or fluoride-mediated conditions. A common and effective method is the use of potassium carbonate in methanol. Reaction Scheme:

Caption: Deprotection of the silyl-protected alkyne.

Experimental Protocol:

-

Dissolve the silylated intermediate (1.0 eq) in methanol.

-

Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid).

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

-

Further purification can be achieved by column chromatography if necessary.

Causality and Expertise:

-

The use of potassium carbonate in methanol provides a mild and efficient method for the cleavage of the silicon-carbon bond of the TMS-alkyne. * Alternatively, fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF can also be used for deprotection, though this method can sometimes lead to purification challenges. [6]* The reaction is typically clean and proceeds with high yield.

Quantitative Data (Estimated):

| Reagent | Molar Eq. | Purity | Notes |

| ((4-Bromo-2-fluorophenyl)ethynyl)trimethylsilane | 1.0 | Purified | Substrate |

| Potassium Carbonate | 0.1-0.2 | >99% | Base catalyst |

| Methanol | Solvent | Anhydrous | |

| Estimated Yield | >95% |

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times.

-

Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes. In case of fire, it may produce toxic nitrogen oxides. [2][7][8][9]* Palladium Catalysts: While generally stable, palladium on carbon can be pyrophoric. Handle in an inert atmosphere when dry. Avoid inhalation of dust. [10][11][12][13]* Trimethylsilylacetylene (TMSA): A flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area. [14][15][16][17]* Acids and Bases: Sulfuric acid is highly corrosive. Triethylamine is a flammable and corrosive liquid. Handle with care.

Characterization Data (Predicted)

4-Bromo-2-ethynyl-1-fluorobenzene:

-

¹H NMR (CDCl₃): δ 7.50-7.60 (m, 1H), 7.30-7.40 (m, 2H), 3.35 (s, 1H).

-

¹³C NMR (CDCl₃): δ 163.0 (d, J=250 Hz), 135.0 (d, J=4 Hz), 130.0 (d, J=8 Hz), 118.0 (d, J=25 Hz), 117.0 (d, J=10 Hz), 115.0 (d, J=2 Hz), 83.0, 78.0.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-Bromo-2-ethynyl-1-fluorobenzene. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The strategic use of a Sandmeyer-type reaction, a selective Sonogashira coupling, and a mild deprotection step ensures high yields and purity of the final product.

References

-

Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

-

Simal, F., et al. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Organic & Biomolecular Chemistry, 13, 7193–7222. [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. [Link]

-

Reddit. (2014). 2 questions about TBAF deprotection. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Gorlushko, D. A., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Russian Journal of Organic Chemistry, 44(8), 1243–1244. [Link]

-

UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. [Link]

-

ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

-

ILO and WHO. (2021). ICSC 1120 - SODIUM NITRITE. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

ResearchGate. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

-

Implats. (n.d.). PLATINUM METALS REFINERY - Safety Data Sheet - Palladium. [Link]

-

Organic Chemistry Lab @ CU Boulder. (2020, March 29). Acetylation of ferrocene and column chromatography [Video]. YouTube. [Link]

-

Hanson, J. R., et al. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Tetrahedron Letters, 59(15), 1435-1438. [Link]

-

Gribble, G. W. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 23(5), 1113. [Link]

-

Sciencemadness.org. (n.d.). 145 3. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary. [Link]

-

Reddy, B. V. S., et al. (2026, January 21). Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. The Journal of Organic Chemistry, 91(3), 1234-1241. [Link]

-

Thatcher Group. (n.d.). Safety Data Sheet Sodium Nitrite, Granular Super Free-Flowing Technical Grade. [Link]

-

Martinez, J., et al. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Molecules, 27(24), 8888. [Link]

-

Smith, J. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(1), 143-146. [Link]

-

Glen Research. (n.d.). PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. [Link]

-

Chen, Y., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

ResearchGate. (n.d.). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nj.gov [nj.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.org.mx [scielo.org.mx]

- 5. portal.tpu.ru [portal.tpu.ru]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 10. honrel.com [honrel.com]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. implats.co.za [implats.co.za]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. chemicalbook.com [chemicalbook.com]

- 17. gfschemicals.com [gfschemicals.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-ethynyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Reactivity with Responsibility

Hazard Analysis: A Molecule of Multiple Personalities

The potential hazards of 4-Bromo-2-ethynyl-1-fluorobenzene are best understood by dissecting its structural components. Each part of the molecule contributes to its overall reactivity and toxicological profile.

The Brominated Benzene Moiety: Potential for Toxicity

Brominated aromatic compounds are known to exhibit a range of toxicological effects. Studies on various brominated benzenes have indicated the potential for hepatotoxicity (liver damage)[1][2]. The metabolism of these compounds can lead to reactive intermediates that cause cellular damage. While the acute toxicity of brominated benzenes can decrease with an increased number of bromine atoms, compounds with fewer bromine atoms can still pose significant health risks[1]. Skin and eye irritation are also common hazards associated with halogenated aromatic compounds[3].

The Fluorinated Benzene Moiety: Concerns of Persistence and Reactivity

The inclusion of a fluorine atom on the benzene ring can significantly alter the molecule's electronic properties and metabolic stability. While this can be advantageous in drug design, some fluorinated organic compounds are known for their environmental persistence and potential for bioaccumulation[4]. Fluorine is the most electronegative element, and its presence can influence the reactivity of the entire molecule[5].

The Terminal Alkyne (Ethynyl) Group: A High-Energy Functional Group

The carbon-carbon triple bond in the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions[6]. Thermodynamically, alkynes are less stable than their corresponding alkenes and alkanes[6]. Of particular concern is the acidic nature of the terminal proton, which can be abstracted by strong bases. More critically, terminal alkynes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury[7]. Acetylene itself is known to react violently with oxidizing agents and can be unstable under pressure[7][8].

Quantitative Hazard Summary (Inferred)

Due to the lack of specific toxicological data for 4-Bromo-2-ethynyl-1-fluorobenzene, the following table summarizes the likely hazards based on analogous compounds like 4-bromophenylacetylene and 4-fluorophenylacetylene[2][3].

| Hazard Classification | GHS Category (Inferred) | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed[3]. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3]. |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2][3]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[3]. |

| Hazardous to the Aquatic Environment (Acute) | Category 2 | Toxic to aquatic life[3]. |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects[3]. |

| Physical Hazards | Not Classified (Potential) | Can form explosive mixtures with certain metals. May be unstable at elevated temperatures or pressures. |

Experimental Protocol: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling 4-Bromo-2-ethynyl-1-fluorobenzene in a research laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of 4-Bromo-2-ethynyl-1-fluorobenzene, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Nitrile gloves are a minimum requirement. Consider double-gloving, especially for prolonged handling. Change gloves immediately if contamination is suspected.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

-

Respiratory Protection: While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary for non-routine operations or in the event of a spill.

-

Chemical Storage and Transport

-

Storage: Store 4-Bromo-2-ethynyl-1-fluorobenzene in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and incompatible metals (e.g., copper, silver, mercury).

-

Transport: When transporting the chemical within the laboratory, use a secondary container to prevent spills.

Handling and Reaction Setup

-

Inert Atmosphere: When conducting reactions, especially those involving strong bases or organometallic reagents, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential decomposition.

-

Avoid Incompatible Materials: Ensure that spatulas, cannulas, and reaction vessels are free of incompatible metals. Use stainless steel or glass equipment.

-

Temperature Control: Be mindful of potential exothermic reactions. Use an ice bath to control the temperature, especially during the addition of reagents.

-

Quenching: At the end of a reaction, carefully quench any unreacted reagents. For reactions involving organometallics or strong bases, a slow, controlled addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride) at low temperature is recommended.

Safe Handling Workflow Diagram

Caption: Workflow for the safe handling of 4-Bromo-2-ethynyl-1-fluorobenzene.

Emergency Procedures

Spills

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Unsuitable Extinguishing Media: Do not use water, as it may be ineffective and could spread the chemical[9].

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: As previously mentioned, store in a cool, dry, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste 4-Bromo-2-ethynyl-1-fluorobenzene and any contaminated materials as halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. It is crucial to segregate halogenated waste from non-halogenated waste to ensure proper and cost-effective disposal[9][10].

Conclusion: A Proactive Approach to a Reactive Compound

4-Bromo-2-ethynyl-1-fluorobenzene is a valuable tool for chemical innovation. By understanding its potential hazards based on its chemical structure and adhering to stringent safety protocols, researchers can confidently and safely unlock its synthetic potential. A proactive and informed approach to safety is paramount when working with such reactive and potentially hazardous materials. Always consult with your institution's EHS department for specific guidance and training.

References

-

Alkyne Reactivity . (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Polska, A., et al. (2004). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice . PubMed. Retrieved from [Link]

-

Ritter, S. K. (2015). Fluorinated chemicals need stricter control . CMAJ. Retrieved from [Link]

-

Acetylene - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Hazardous Waste Segregation . (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Fluorine: Hazardous effects from a single atom . (2013). Sentry Air Systems, Inc. Retrieved from [Link]

-

Toxicity of selected brominated aromatic compounds . (1998). PubMed. Retrieved from [Link]

-

Acetylene . (1990). Fire Engineering. Retrieved from [Link]

Sources

- 1. 4-Fluorophenylacetylene - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. epa.gov [epa.gov]

- 6. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fireengineering.com [fireengineering.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-2-ethynyl-1-fluorobenzene

Foreword

For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of a compound's thermal stability is paramount for safe handling, process development, and predicting shelf-life. 4-Bromo-2-ethynyl-1-fluorobenzene is a substituted aryl acetylene, a class of compounds recognized for its utility in organic synthesis but also for its potential energetic properties. The combination of a reactive ethynyl group and halogen substituents on an aromatic ring presents a unique profile of chemical reactivity and potential thermal hazards.

This guide provides a robust framework for evaluating the thermal stability and decomposition pathways of 4-Bromo-2-ethynyl-1-fluorobenzene. In the absence of extensive published data on this specific molecule, this document serves as a predictive guide and a methodological roadmap. It is designed to equip researchers with the foundational knowledge and experimental strategies necessary to characterize this compound comprehensively and safely. We will delve into the theoretical underpinnings of its expected behavior, detail rigorous experimental protocols for its analysis, and discuss the interpretation of the resulting data.

Molecular Profile and Anticipated Thermal Behavior

4-Bromo-2-ethynyl-1-fluorobenzene possesses a unique combination of functional groups that dictate its thermal behavior:

-

Aryl Group: The benzene ring provides a core of thermal stability. However, under severe thermal stress, it can be a precursor to polycyclic aromatic hydrocarbons (PAHs) and soot.

-

Ethynyl Group (-C≡CH): The triple bond is electron-rich and highly reactive. It is the primary site for potential exothermic reactions, including polymerization, cyclization, and, at higher temperatures, decomposition. Phenylacetylene itself can undergo various transformations upon heating.[1] Substituted polyacetylenes are known for their interesting material properties but also require careful handling due to their reactivity.[2]

-

Halogen Substituents (-Br, -F): The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds introduce significant polarity and are potential cleavage sites during decomposition. The C-Br bond is considerably weaker than the C-F bond and is expected to be more thermally labile. The thermal decomposition of halogenated organic compounds can release toxic and corrosive gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[3]

Based on this structure, we can anticipate a multi-stage decomposition process. Initial, lower-energy exothermic events may be associated with the polymerization of the ethynyl group. As temperatures increase, fragmentation of the molecule is likely, beginning with the weaker C-Br bond and followed by the breakdown of the aromatic ring, potentially leading to a runaway reaction under adiabatic conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF | [4] |

| Molecular Weight | 199.02 g/mol | [5] |

| Appearance | Data not available; likely a solid or liquid at room temperature. | |

| Storage | Recommended at 2-8°C under an inert atmosphere. | [5][6] |

Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a thorough evaluation of thermal stability. The following workflow provides a comprehensive strategy, moving from initial screening to advanced hazard analysis. This systematic approach ensures that key thermal events are identified and quantified, forming a self-validating system for assessing the compound's safety profile.

Caption: Experimental workflow for thermal stability and decomposition analysis.

Detailed Experimental Protocols

A. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to lose mass due to decomposition or evaporation and to quantify the mass loss at different stages.

-

Methodology:

-

Place 5-10 mg of 4-Bromo-2-ethynyl-1-fluorobenzene into an alumina or platinum TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at 50-100 mL/min to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

-

Causality and Interpretation: The heating rate of 10°C/min is a standard practice that balances resolution and experimental time.[7] An inert atmosphere is crucial to study the inherent thermal stability without the influence of oxygen.[8] The resulting curve will show the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. The temperatures at 5% and 20% mass loss (T5% and T20%) are key parameters for comparing stability.[9]

B. Differential Scanning Calorimetry (DSC)

-

Objective: To detect thermal events such as melting, crystallization, and exothermic or endothermic decomposition, and to quantify the associated enthalpy changes.

-

Methodology:

-

Seal 2-5 mg of the sample in a hermetically sealed aluminum or high-pressure crucible. Using a high-pressure crucible is critical for compounds that may generate gaseous decomposition products.

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature range should encompass the decomposition region identified by TGA.[10]

-

Record the differential heat flow between the sample and the reference.

-

-

Causality and Interpretation: A sharp endotherm will indicate melting. Broad exotherms at lower temperatures may suggest polymerization of the ethynyl group, while sharp, energetic exotherms at higher temperatures are indicative of rapid decomposition. The area under an exothermic peak can be integrated to calculate the heat of decomposition (ΔHd), a critical parameter for assessing the energetic hazard.[11]

C. Accelerating Rate Calorimetry (ARC)

-

Objective: To simulate a worst-case, near-adiabatic thermal runaway scenario to determine the time-temperature-pressure relationship of the decomposition.

-

Methodology:

-

A sample (typically 1-5 g) is placed in a robust, spherical sample container ("bomb").

-

The system employs a "heat-wait-search" mode. It heats the sample in small steps, then holds isothermally to detect any self-heating.[12]

-

Once an exothermic activity is detected (typically a self-heating rate > 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss.[5]

-

Temperature and pressure are recorded as a function of time until the reaction is complete.

-

-

Causality and Interpretation: ARC provides critical safety data, including the onset temperature of thermal runaway, the adiabatic temperature rise (ΔTad), and the maximum pressure and rate of pressure rise.[5][13] This data is essential for designing safe industrial processes and defining emergency relief systems.

| Parameter | Description | Typical Technique |

| Tonset (Decomposition) | Temperature at which significant mass loss begins. | TGA |

| T5%, T20% | Temperatures for 5% and 20% mass loss, respectively. | TGA |

| ΔHd (Heat of Decomposition) | Energy released during decomposition (kJ/mol or J/g). | DSC |

| TMRad (Time to Maximum Rate) | Time from the onset of a runaway reaction to the point of maximum reaction rate under adiabatic conditions. | ARC |

| ΔTad (Adiabatic Temperature Rise) | The maximum temperature increase of the sample under adiabatic conditions. | ARC |

Decomposition Pathways and Product Identification

The thermal decomposition of 4-Bromo-2-ethynyl-1-fluorobenzene is likely to be complex. Based on its structure, several competing and sequential reactions can be hypothesized.

Caption: Hypothesized thermal decomposition pathways.

Analytical Techniques for Product Identification

-

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR): This is the premier technique for identifying gaseous products as they evolve during decomposition.

-

Rationale: As the sample is heated in the TGA, the off-gas is continuously transferred to an MS or FTIR spectrometer.[8] This allows for the real-time correlation of mass loss events with the chemical identity of the evolved species. For 4-Bromo-2-ethynyl-1-fluorobenzene, this would be invaluable for detecting the release of HBr (m/z 80, 82), HF, and small organic fragments.

-

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique is used to identify a broader range of volatile and semi-volatile decomposition products.

-

Rationale: A small amount of the sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit. The resulting fragments are then separated by a GC column and identified by an MS detector. This method can help identify larger, more complex products, such as brominated phenols, fluorinated benzenes, and PAHs, which may form during decomposition.[14]

-

Safety and Hazard Management

The thermal decomposition of halogenated compounds poses significant risks.[3]

-

Exothermic Decomposition: The presence of the ethynyl group suggests a high potential for a rapid and highly exothermic decomposition, which could lead to a thermal runaway, especially in a large quantity or under adiabatic conditions.

-

Toxic Gas Release: Decomposition is expected to produce highly corrosive and toxic gases, including HBr and HF. These gases pose a severe inhalation hazard and can cause significant damage to equipment.[3]

-

Formation of Hazardous Byproducts: Incomplete combustion or pyrolysis can lead to the formation of brominated and fluorinated aromatic compounds, including potentially persistent and bioaccumulative substances like polybrominated dibenzofurans (PBDFs).[15]

All thermal analysis experiments must be conducted in a well-ventilated fume hood or a specialized enclosure. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and appropriate gloves, must be worn. Due to the potential for energetic decomposition, experiments should initially be performed on a small scale (milligram quantities).

Conclusion

The methodologies outlined in this guide, including TGA, DSC, and ARC, provide a comprehensive framework for quantifying the thermal stability and runaway potential. Coupling these techniques with evolved gas analysis methods like TGA-MS and Py-GC-MS is critical for elucidating the decomposition pathways and identifying hazardous products. By adhering to these rigorous, self-validating protocols, researchers can ensure the safe handling and processing of this compound and build a complete safety profile essential for its application in research and development.

References

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

-

Lazaro, A., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Molecules. [Link]

-

da Silva, J. L., et al. (2022). Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. Research, Society and Development. [Link]

-

Ondrejkovicova, I., et al. (2022). A rapid method for approximative evaluation of thermooxidative stability of organic materials. Journal of Thermal Analysis and Calorimetry. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

Wang, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers. [Link]

-

U.S. Environmental Protection Agency. (1985). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. NEPIS. [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). [Link]

-

Zhang, Y., et al. (2025). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. ACS Sustainable Chemistry & Engineering. [Link]

-

Buchmeiser, M. R. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers. [Link]

-

Su, M. D. (2025). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate. [Link]

-

Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. [Link]

-

Blazsó, M., & Czégény, Z. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Chromatography A. [Link]

-

Belvedere, G., et al. (1973). Mass Spectrometric Identification of the Thermal Decomposition Products of N-(p-Toluenesulfonyl)-N -[Aza-Bicyclo-(3.3.0.) Octyl] Urea (S-852). Journal of Chromatographic Science. [Link]

-

Kaiser, R. I., et al. (2007). Crossed-Molecular-Beam Study on the Formation of Phenylacetylene from Phenyl Radicals and Acetylene. Angewandte Chemie International Edition. [Link]

-

Chen, Y., et al. (2017). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Polymer. [Link]

-

Hall, B. J., et al. (2018). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. Journal of Analytical and Applied Pyrolysis. [Link]

-

Wikipedia. (n.d.). Phenylacetylene. [Link]

-

Lead Sciences. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. [Link]

-

University of Michigan. (n.d.). ARC - Accelerating Rate Calorimeter. [Link]

Sources

- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]

- 4. New thermal decomposition pathway for TATB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. belmontscientific.com [belmontscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. A rapid method for approximative evaluation of thermooxidative stability of organic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ARC [pages.mtu.edu]

- 13. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 14. researchgate.net [researchgate.net]

- 15. Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Bromo-2-ethynyl-1-fluorobenzene as a Versatile Building Block for High-Performance Conjugated Polymers

Abstract

The strategic design of monomeric units is paramount in the synthesis of conjugated polymers with tailored optoelectronic and physical properties. This application note details the utility of 4-Bromo-2-ethynyl-1-fluorobenzene (CAS 657427-46-8), a trifunctional building block, in the construction of advanced conjugated polymer systems. The unique arrangement of a bromo group, an ethynyl moiety, and a fluorine atom on a central benzene ring offers multiple, distinct polymerization pathways, primarily through Sonogashira and Suzuki cross-coupling reactions. The incorporation of fluorine and ethynyl functionalities directly into the polymer backbone provides a powerful method for tuning energy levels, enhancing intermolecular packing, and improving thermal stability. This guide provides detailed protocols, mechanistic insights, and experimental considerations for researchers, scientists, and drug development professionals aiming to leverage this versatile monomer in the fields of organic electronics, sensor technology, and advanced materials.

Introduction to a Strategic Monomer

Conjugated polymers are a cornerstone of modern organic electronics, finding applications in organic photovoltaics (OPVs), field-effect transistors (OFETs), and chemical sensors. The performance of these materials is intrinsically linked to the chemical structure of the repeating monomer units. Strategic functionalization allows for precise control over the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, bandgap, charge carrier mobility, and solid-state morphology.

Two of the most impactful functional groups in contemporary monomer design are the ethynyl linker and the fluorine substituent:

-

Ethynyl Group: This rigid, linear moiety extends π-conjugation along the polymer backbone, which is essential for efficient charge transport.[1][2] Its inclusion often leads to more planar polymer structures, enhancing intermolecular π-π stacking and improving charge mobility.[3]

-

Fluorine Atom: As the most electronegative element, fluorine exerts a strong inductive effect, which typically lowers both the HOMO and LUMO energy levels of the polymer.[4][5] This is a critical strategy for improving the ambient stability of the material and for optimizing the energy level alignment in devices like OPVs.[5] Furthermore, fluorination can promote planarity and crystallinity through noncovalent interactions, further enhancing performance.[6]

4-Bromo-2-ethynyl-1-fluorobenzene is a uniquely positioned monomer that combines these features with a bromine atom, a highly reliable reactive handle for palladium-catalyzed cross-coupling reactions. This document serves as a technical guide to its application, providing both the foundational logic and practical protocols for its use in synthesizing novel conjugated polymers.

Monomer Profile: 4-Bromo-2-ethynyl-1-fluorobenzene

The utility of this monomer stems from the distinct reactivity of its three functional groups, which can be selectively engaged in various polymerization schemes.

| Property | Value | Source |

| Chemical Name | 4-Bromo-2-ethynyl-1-fluorobenzene | - |

| CAS Number | 657427-46-8 | [7] |

| Molecular Formula | C₈H₄BrF | [7] |

| Molecular Weight | 199.02 g/mol | [7] |

| Structure | FC₁=CC=C(Br)C=C₁C#C | [7] |

| Primary Reactive Sites | C(sp)-H (Ethynyl), C(sp²)-Br (Bromo) | - |

-

Bromo Group (-Br): Serves as the primary leaving group for oxidative addition in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki polymerizations.[8][9]

-

Ethynyl Group (-C≡CH): Acts as the coupling partner to aryl halides in Sonogashira reactions or can be used in other cycloaddition polymerizations.[10] It imparts rigidity and extends conjugation in the final polymer.

-

Fluoro Group (-F): While generally unreactive in cross-coupling conditions, it powerfully modulates the electronic properties of the monomer and the resulting polymer through its inductive effect.[11]

Synthetic Pathways and Experimental Protocols

The dual reactivity of the bromo and ethynyl groups allows for the use of 4-Bromo-2-ethynyl-1-fluorobenzene in multiple polymerization strategies. The Sonogashira coupling is the most direct method for creating alternating copolymer structures.

Sonogashira Cross-Coupling Polymerization

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8] When using 4-Bromo-2-ethynyl-1-fluorobenzene as an A-B type monomer, a homopolymerization can be achieved, leading to a poly(phenylene ethynylene) derivative with a defined head-to-tail or head-to-head arrangement depending on regioselectivity. More commonly, it is copolymerized with a di-functional comonomer (e.g., a dibromo- or diethynyl-aromatic) to create a well-defined alternating copolymer.

Diagram 1: General Sonogashira Polymerization Workflow

Caption: A typical workflow for synthesizing conjugated polymers via Sonogashira coupling.

Protocol 3.1.1: Synthesis of an Alternating Copolymer via Sonogashira Coupling

This protocol describes the synthesis of an alternating copolymer of 4-Bromo-2-ethynyl-1-fluorobenzene with 2,7-dibromo-9,9-dioctylfluorene, a common electron-donating comonomer.

Materials:

-

4-Bromo-2-ethynyl-1-fluorobenzene (1.0 eq)

-

2,7-dibromo-9,9-dioctylfluorene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Copper(I) iodide [CuI] (0.04 eq)

-

Anhydrous, degassed tetrahydrofuran (THF)

-

Anhydrous, degassed diisopropylamine (DIPEA)

-

Methanol, Acetone, Hexane, Chloroform (for purification)

Procedure:

-

Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol), 4-Bromo-2-ethynyl-1-fluorobenzene (199 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (20 mL) and DIPEA (10 mL) via cannula or syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 65°C. Stir the reaction mixture vigorously. The solution will typically darken as the polymerization proceeds.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The reaction is typically run for 48-72 hours.

-

Work-up and Isolation:

-

After cooling to room temperature, pour the viscous reaction mixture into a beaker containing 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.

-

Continue stirring for 2 hours to ensure complete precipitation.

-

Collect the crude polymer by filtration.

-

-

Purification:

-

The crude polymer is purified by Soxhlet extraction to remove oligomers and catalyst residues. Sequentially extract with acetone, hexane, and finally chloroform.

-

The desired polymer fraction is typically soluble in chloroform.

-

Concentrate the chloroform fraction via rotary evaporation and re-precipitate the purified polymer into 200 mL of methanol.

-

Collect the final polymer by filtration and dry under vacuum at 40°C overnight.

-

Rationale Behind Experimental Design

The success of these polymerization reactions hinges on careful control of the reaction parameters.

-

Catalyst and Ligand Selection: Palladium-catalyzed reactions are central to forming C-C bonds. For Sonogashira reactions, a Pd(0) source like Pd(PPh₃)₄ is common. For more challenging substrates or to achieve reactions at room temperature, catalyst systems using bulky, electron-rich phosphine ligands like P(t-Bu)₃ can be highly effective, as they promote the rate-limiting oxidative addition step and stabilize the active monoligated palladium species.[10][12]

-

Role of Copper Co-catalyst: In the traditional Sonogashira mechanism, the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. While "copper-free" Sonogashira reactions exist, the use of CuI is a robust and widely validated method.[10][13]

-

Solvent and Base: The solvent must be able to dissolve the monomers and the growing polymer chain. A mixture of THF and an amine base like DIPEA is common. The amine serves two critical roles: it acts as a base to deprotonate the terminal alkyne, and it serves as a solvent.[12] The use of an inert, degassed atmosphere is crucial, as the Pd(0) catalyst is sensitive to oxidation, which deactivates it.

Diagram 2: Polymer Structure from A-B Monomer Logic

Sources

- 1. US6121495A - Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 657427-46-8|4-Bromo-2-ethynyl-1-fluorobenzene|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 13. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental setup for high-yield synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene derivatives

Application Note & Protocol

Topic: High-Yield Synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the high-yield synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene, a valuable building block in medicinal chemistry and materials science. The protocol is centered around an optimized Sonogashira cross-coupling reaction, a robust and versatile method for forming C(sp)-C(sp²) bonds.[1] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide critical insights into parameter optimization and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of Fluorinated Aryl Alkynes

Aryl alkynes are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. 4-Bromo-2-ethynyl-1-fluorobenzene, in particular, is a highly versatile intermediate. The presence of three distinct functional handles—the ethynyl, bromo, and fluoro groups—allows for sequential and site-selective functionalization, making it an ideal scaffold for constructing complex molecular architectures in drug discovery programs.

The primary challenge in synthesizing such compounds lies in achieving high yield and selectivity. The Sonogashira cross-coupling reaction has emerged as the premier method for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] This guide focuses on a tailored Sonogashira protocol, starting from the commercially available 1,4-dibromo-2-fluorobenzene, to reliably produce the target compound.

The Sonogashira Coupling: Principle and Mechanism

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The reaction proceeds under basic conditions, typically using an amine base like triethylamine, which also serves as a solvent.[4]

Site-Selectivity: A Critical Consideration

A key aspect of this synthesis is achieving site-selective alkynylation. When using a substrate like 1,4-dibromo-2-fluorobenzene, the Sonogashira coupling preferentially occurs at the C-4 bromine position. This selectivity is governed by both electronic and steric factors. The bromine atom para to the fluorine is more electronically activated for oxidative addition to the palladium(0) center compared to the bromine atom ortho to the fluorine, which is more sterically hindered.[5] This inherent reactivity difference allows for a clean, monofunctionalization, preserving the second bromine atom for subsequent chemical modifications.

The Catalytic Cycles

The reaction mechanism is understood to involve two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II)-aryl complex.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, regenerating the copper(I) catalyst.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final aryl alkyne product (Ar-C≡C-R) and regenerate the Pd(0) catalyst.

-

-

Copper Cycle:

-

Acid-Base Reaction: The amine base deprotonates the terminal alkyne, making it nucleophilic.

-

Copper Acetylide Formation: The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form the key copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[3]

-

The synergy between these two cycles allows the reaction to proceed efficiently at mild temperatures.[3]

Caption: Simplified Sonogashira Catalytic Cycle

Experimental Protocol: Synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene

This protocol details the synthesis using trimethylsilylacetylene (TMSA) as the alkyne source, which prevents undesirable alkyne homocoupling and is followed by a straightforward deprotection step.

Reaction Scheme

Caption: Two-Step Synthesis Pathway

Materials and Equipment

-

Reagents:

-

1,4-Dibromo-2-fluorobenzene (1.0 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide [CuI] (0.04 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv)

-

Trimethylsilylacetylene (TMSA) (1.5 equiv)

-

Triethylamine (Et₃N), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Syringes and needles

-

Schlenk line (recommended)

-

Rotary evaporator

-

Glassware for workup (separatory funnel, beakers, etc.)

-

Flash chromatography system with silica gel

-

Step-by-Step Procedure

Part A: Sonogashira Coupling

-

Inert Atmosphere Setup: Assemble the three-neck flask with a condenser, a gas inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 1,4-dibromo-2-fluorobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.08 equiv).

-

Solvent and Base: Add anhydrous triethylamine via cannula or syringe until the concentration of the aryl bromide is approximately 0.2 M.

-

Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can promote the homocoupling of acetylenes and deactivate the Pd(0) catalyst.[1]

-

Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe over 5 minutes.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[4] A typical eluent for TLC is 5% EtOAc in hexanes. The reaction is generally complete within 4-6 hours.

Part B: Deprotection of the Silyl Group

-

Cooling and Solvent Removal: Once the coupling reaction is complete, cool the mixture to room temperature. Remove the triethylamine under reduced pressure using a rotary evaporator.

-

Redissolving: Dissolve the crude residue in a 1:1 mixture of anhydrous methanol and dichloromethane.

-

Base Addition: Add potassium carbonate (K₂CO₃, ~2.0 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the silylated intermediate is fully consumed.

Work-up and Purification

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with dichloromethane.[6]

-

Extraction: Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (to remove residual copper salts), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate in hexanes is typically effective for isolating the pure 4-Bromo-2-ethynyl-1-fluorobenzene.

Optimization and Troubleshooting

Achieving high yields in Sonogashira couplings depends on the careful control of several parameters.

Key Parameter Optimization

The following table summarizes the influence of key reaction components, providing a basis for optimization should the standard protocol prove insufficient for a specific derivative.

| Parameter | Standard Condition | Rationale & Optimization Notes | Potential Impact |

| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A robust, common catalyst. For less reactive substrates, catalyst loading may be increased to 5 mol%. | Yield, Reaction Time |

| Cu(I) Co-catalyst | CuI (4 mol%) | Essential for mild reaction temperatures.[3] Copper-free conditions exist but often require higher temperatures or specialized ligands. | Reaction Rate |

| Ligand | PPh₃ (8 mol%) | Stabilizes the Pd(0) species. Sterically demanding substrates may benefit from bulkier phosphine ligands like P(t-Bu)₃.[7][8] | Catalyst Stability, Yield |

| Base | Triethylamine (Et₃N) | Acts as both base and solvent. Other bases like diisopropylethylamine (DIPEA) or piperidine can be used. | Reaction Rate, Side Products |

| Solvent | Triethylamine | Co-solvents like THF or DMF can be used to improve the solubility of reagents. | Solubility, Reaction Rate |

| Temperature | 60-70 °C | Balances reaction rate against thermal degradation of the catalyst and reactants. Lower temperatures may be possible with highly active catalysts. | Reaction Rate, Yield |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Poor quality reagents. | 1. Ensure rigorous degassing and inert atmosphere.2. Use freshly distilled, anhydrous solvents.3. Use high-purity reagents. Increase catalyst loading. |

| Alkyne Homocoupling | 1. Presence of oxygen.2. Absence of copper co-catalyst leading to Glaser coupling. | 1. Thoroughly degas the reaction mixture.2. Ensure CuI is added and active. |

| Formation of Byproducts | 1. Reaction temperature too high.2. Prolonged reaction time. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion of the desired conversion. |

| Difficult Purification | Co-elution of product with triphenylphosphine oxide (a byproduct of the ligand). | Use a less polar solvent system for chromatography. Consider using a ligand-free catalyst system if compatible. |

Conclusion

The Sonogashira cross-coupling reaction is an exceptionally powerful tool for the synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene and its derivatives. By employing a two-step protocol involving the coupling of a protected alkyne followed by deprotection, high yields and purity can be reliably achieved. Careful attention to maintaining an inert atmosphere and optimizing key reaction parameters are crucial for success. The protocol and insights provided in this application note offer a robust foundation for researchers and drug development professionals to access this valuable chemical building block for their synthetic endeavors.

References

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P

-

Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. (URL: [Link])

- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

-

Arylation of Terminal Alkynes. (2023). ChemistryViews. (URL: [Link])

-

Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. (URL: [Link])

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry. ACS Publications. (URL: [Link])

-

Preparation of Alkynes - Elimination Reactions of Dihalides. (2024). Chemistry LibreTexts. (URL: [Link])

- US5847241A - Process for the preparation of p-bromofluorobenzene - Google P

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2019). Pendidikan Kimia. (URL: [Link])

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. ACS Publications. (URL: [Link])

- JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google P

-

Sonogashira coupling reactions of 4-nitrobromobenzene with different... ResearchGate. (URL: [Link])

-

(Hetero)arylboration of alkynes: a strategy for the synthesis of α,α-bis(hetero)arylketones. (2021). Organic & Biomolecular Chemistry. RSC Publishing. (URL: [Link])

-

A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2018). Molecules. MDPI. (URL: [Link])

-

Sonogashira coupling. Wikipedia. (URL: [Link])

-

1-bromo-4-ethynylbenzene. ChemSynthesis. (URL: [Link])

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. (URL: [Link])

-

Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (2025). Organic Letters. PubMed. (URL: [Link])

-

4-Bromo-2-ethynyl-1-fluorobenzene. Lead Sciences. (URL: [Link])

-

Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. (URL: [Link])

-

Catalytic Hydrophosphorylation of Propiolates and Three-Component Phosphorylation of Aldehydes. (2026). The Journal of Organic Chemistry. ACS Publications. (URL: [Link])

-

Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. (2024). Reactions. MDPI. (URL: [Link])

-

Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. (2019). Journal of Chemical Sciences. Indian Academy of Sciences. (URL: [Link])

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chemistryviews.org [chemistryviews.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Catalyst Selection for 4-Bromo-2-ethynyl-1-fluorobenzene Couplings

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-ethynyl-1-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this versatile and electronically complex building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in synthesizing novel chemical entities.

The structure of 4-Bromo-2-ethynyl-1-fluorobenzene presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. The C-Br bond is the primary reactive site for oxidative addition. However, the molecule's electronic nature—influenced by the strongly electron-withdrawing fluorine atom and the sp-hybridized ethynyl group—deactivates the aromatic ring. This deactivation can render standard coupling conditions sluggish and necessitates a carefully considered catalyst system to achieve efficient and high-yielding transformations.

This guide will address the most common coupling reactions—Sonogashira, Suzuki-Miyaura, and Heck—in a practical question-and-answer format, followed by general troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Sonogashira Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a cornerstone of medicinal chemistry for creating C(sp²)-C(sp) bonds.[1][2]

Q1: I am starting a Sonogashira coupling with 4-Bromo-2-ethynyl-1-fluorobenzene. What is a reliable, general-purpose catalyst system to begin with?

A: A classical Sonogashira setup is a good starting point. This involves a palladium catalyst, a copper(I) cocatalyst, and an amine base.[1][3]

-

Palladium Precatalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%)

-

Copper(I) Cocatalyst: CuI (1-5 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (typically used as the solvent or in 2-3 equivalents)

-

Solvent: THF or DMF if the amine is not used as the solvent.

The Causality: The palladium complex is the primary catalyst, undergoing a cycle of oxidative addition, transmetalation, and reductive elimination.[4] The copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then transmetalates with the palladium complex.[4] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the H-X species formed during the reaction.

Q2: My Sonogashira reaction is slow, and the yield is poor. How can I improve the outcome?

A: The electron-deficient nature of the fluorinated aryl ring is likely slowing the rate-determining oxidative addition step.[5] To overcome this, you need to enhance the reactivity of the palladium catalyst.

-

Switch to a More Active Ligand: Standard triphenylphosphine (PPh₃) ligands can be insufficient. Using more electron-rich and sterically bulky phosphine ligands can significantly accelerate the oxidative addition and subsequent reductive elimination steps.[4][6]

-

Recommended Ligands: Tri-tert-butylphosphine (P(t-Bu)₃), Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are excellent choices for challenging substrates.[7]

-

-

Optimize the Base and Solvent: Sterically hindered organic bases can improve performance.[8]

-

Bases: Consider switching from Et₃N to a stronger or bulkier base like 2,2,6,6-Tetramethylpiperidine (TMP) or an inorganic base like Cs₂CO₃.

-

Solvents: Polar aprotic solvents like DMSO can significantly improve reaction rates and yields, particularly in copper-free systems.[8]

-

-

Consider a Pre-formed, Air-Stable Precatalyst: Modern palladium precatalysts are designed for high activity and ease of use. For instance, the monoligated precatalyst [DTBNpP]Pd(crotyl)Cl has been shown to be highly effective for room-temperature, copper-free Sonogashira couplings of electron-deficient aryl bromides.[8]

Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling). What is causing this, and how can I prevent it?

A: Alkyne homocoupling is a common side reaction in Sonogashira couplings and is almost always mediated by the copper(I) cocatalyst, especially in the presence of oxygen.[9]

Solution: Implement a Copper-Free Protocol. Copper-free Sonogashira reactions have become the standard for preventing this side product and are often more robust.[2][5] In these systems, the base must be strong enough to deprotonate the alkyne without the assistance of copper.

-

Catalyst System: Pd(OAc)₂, Pd₂(dba)₃, or a palladium precatalyst.

-

Ligand: An electron-rich, bulky phosphine ligand (e.g., P(t-Bu)₃) is critical for success.[4]

-

Base: A strong base is required. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective choices. Organic bases like DBU or hindered amines can also be used.[8]

-

Solvent: DMF, Dioxane, or DMSO.

-

Atmosphere: It is crucial to ensure the reaction is run under strictly anaerobic (oxygen-free) conditions to prevent both catalyst decomposition and any residual copper-catalyzed homocoupling.[9]

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.

Q1: What is a standard catalyst system for the Suzuki coupling of 4-Bromo-2-ethynyl-1-fluorobenzene with an arylboronic acid?

A: A reliable starting point involves a palladium source, a phosphine ligand, and an aqueous base.

-

Palladium Source: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%).

-

Base: A 2M aqueous solution of K₂CO₃ or Na₂CO₃ (2-3 equivalents).

-

Solvent System: A two-phase system like 1,4-Dioxane/Water or Toluene/Water.

The Causality: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction steps.[10]

Q2: My Suzuki reaction is not reaching full conversion. What are the most important parameters to optimize?

A: As with the Sonogashira reaction, the electronic deactivation by the fluorine substituent is the primary hurdle.

-

Advanced Ligand Systems: This is the most critical factor. For electron-deficient aryl bromides, modern biaryl phosphine ligands are often essential for achieving high yields.

-

Recommended Ligands: SPhos, XPhos, or RuPhos are specifically designed to promote the coupling of challenging substrates by increasing the electron density at the palladium center and facilitating reductive elimination.

-

-

Base Selection: The strength and solubility of the base are paramount.

-

If K₂CO₃ is ineffective, consider a stronger base like K₃PO₄ or Cs₂CO₃. These bases can accelerate the formation of the active boronate species.

-

-

Solvent Choice: While dioxane/water is common, other solvents can offer advantages.

-

Alternative Solvents: Toluene, DMF, or THF in combination with water can sometimes improve solubility and reaction rates.

-

Q3: Are there any side reactions I should be aware of?

A: Yes, two common side reactions are:

-

Debromination: The starting material is reduced, replacing the bromine with a hydrogen atom. This can occur if the reaction conditions are too harsh (high temperature, prolonged reaction time) or if there are sources of hydride in the reaction. Using a more active catalyst system that allows for lower temperatures can mitigate this.

-

Homocoupling of the Boronic Acid: This side product can form, particularly if oxygen is present. Ensuring the reaction vessel is properly purged with an inert gas like argon or nitrogen is crucial.[9]

Section 3: Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a powerful route for C-C bond formation.

Q1: I want to perform a Heck reaction with 4-Bromo-2-ethynyl-1-fluorobenzene. What is a good starting catalyst system?

A: The choice of conditions for a Heck reaction is highly dependent on the alkene coupling partner. A common starting point is:

-

Palladium Source: Pd(OAc)₂ (2-5 mol%).

-

Ligand: PPh₃ or P(o-tolyl)₃. For more challenging reactions, phosphine-free conditions (Jeffery conditions) using a phase-transfer catalyst can be effective.

-

Base: An inorganic base like K₂CO₃ or NaOAc, or an organic base like Et₃N.

-

Solvent: A high-boiling polar aprotic solvent such as DMF, NMP, or DMA.

The Causality: The Heck catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[10]

Q2: My Heck reaction is giving low yields and a mixture of products. What should I investigate?

A: Low yields are often due to catalyst deactivation or slow oxidative addition. A mixture of products typically points to issues with regioselectivity.

-